N-Demethylvancomycin is a naturally occurring glycopeptide antibiotic produced by the bacterium Nocardia orientalis. [] It is structurally similar to vancomycin, another prominent glycopeptide antibiotic, but differs in the absence of a methyl group on the nitrogen atom of the N-terminal leucine residue. [, , , ] This seemingly minor structural difference results in notable variations in its antibacterial activity and affinity for bacterial cell wall analogues compared to vancomycin. [, ]
N-Demethylvancomycin has served as a valuable research tool in studies exploring structure-activity relationships within the vancomycin group of antibiotics. [] It has been instrumental in understanding the impact of specific structural modifications on antibiotic efficacy and binding affinities to bacterial cell wall targets. [, ]
N-Demethylvancomycin is a derivative of the glycopeptide antibiotic vancomycin, which is primarily used to treat serious infections caused by Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus. This compound has garnered attention due to its potential enhanced antibacterial properties and its role in the development of new therapeutic agents against resistant bacterial strains. N-Demethylvancomycin is classified under the category of glycopeptide antibiotics, which inhibit bacterial cell wall synthesis.
The synthesis of N-Demethylvancomycin typically involves several methods to modify the vancomycin structure. One common approach includes the use of coupling agents such as N-hydroxysuccinimide and N,N'-diisopropylcarbodiimide to activate carboxylic acids for conjugation with the amino group of vancomycin. This method allows for cleaner reactions and better purification outcomes compared to alternative methods that may introduce impurities .
N-Demethylvancomycin retains the core structure of vancomycin but lacks a methyl group on the nitrogen atom in its structure. This alteration can influence its interaction with bacterial targets.
The structural modifications can affect both the pharmacodynamics and pharmacokinetics of the compound, potentially enhancing its efficacy against resistant bacterial strains.
N-Demethylvancomycin can participate in various chemical reactions that are characteristic of glycopeptide antibiotics. These reactions primarily involve interactions with bacterial cell wall precursors.
The mechanism by which N-Demethylvancomycin exerts its antibacterial effects is similar to that of vancomycin. It primarily involves binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors in bacterial cell walls.
N-Demethylvancomycin exhibits several notable physical and chemical properties:
N-Demethylvancomycin has significant scientific applications, particularly in microbiology and pharmaceuticals:
N-Demethylvancomycin is biosynthesized by the actinomycete strain Nocardia orientalis NRRL 15232, initially isolated from a soil sample collected in Yucatán, Mexico [1]. Taxonomic studies confirmed this strain belongs to the genus Nocardia, which was historically reclassified from Streptomyces orientalis based on morphological and genetic analyses [1] [3]. The strain exhibits typical nocardial characteristics, including aerobic growth, filamentous morphology, and the ability to form branched hyphae. Notably, NRRL 15232 shares close phylogenetic relationships with other glycopeptide-producing actinomycetes, such as Amycolatopsis orientalis (formerly classified under Nocardia), which produces vancomycin [2] [3]. This taxonomic link provides insights into the evolutionary conservation of glycopeptide biosynthesis pathways among actinomycetes.
Table 1: Taxonomic Profile of N-Demethylvancomycin-Producing Strain
Characteristic | Details |
---|---|
Strain Designation | NRRL 15232 |
Genus/Species | Nocardia orientalis (syn. Amycolatopsis orientalis) |
Isolation Source | Soil, Yucatán, Mexico |
Morphology | Aerobic, filamentous, forms branched hyphae |
Genetic Traits | Contains cryptic plasmids; chromosomal biosynthetic gene clusters suspected |
The biosynthesis of N-demethylvancomycin occurs via non-ribosomal peptide synthesis (NRPS), leveraging amino acid-derived precursors to assemble its heptapeptide core. Fermentation optimization studies revealed that enriching the medium with specific precursors significantly enhances yield:
Fermentation occurs in aerobic bioreactors using complex media containing glucose (4% w/v) and soybean meal (3% w/v) as primary carbon/nitrogen sources [2]. Optimal production is achieved at 28°C with agitation rates of 250 rpm and a 7-day incubation period. Unlike some glycopeptides, >95% of N-demethylvancomycin is secreted extracellularly, simplifying recovery [1]. Fed-batch techniques with controlled precursor feeding further prevent catabolite repression and sustain antibiotic synthesis [2].
Table 2: Precursor Effects on N-Demethylvancomycin Biosynthesis
Precursor | Concentration (g/L) | Yield Increase | Role in Biosynthesis |
---|---|---|---|
L-Tyrosine | 2.0 | 25–30% | Aglycone aromatic ring construction |
p-Hydroxyphenylglycine | 1.5 | ~40% | Peptide crosslinking moiety |
L-Leucine | 1.0 | 10–15% | Side-chain elongation |
p-Hydroxyphenylglyoxylic acid | 0.5 | 12–18% | Aglycone oxidation precursor |
Orthophosphate (Pi) in fermentation media exerts strict regulatory control over N-demethylvancomycin production. Concentrations exceeding 10 mM Pi suppress antibiotic synthesis by >80%, while limiting Pi to 2–5 mM maximizes titers [1] [2]. This repression aligns with patterns observed in other glycopeptide producers (e.g., Amycolatopsis orientalis vancomycin biosynthesis) and occurs via two mechanisms:
Strategies to circumvent phosphate limitation include:
The genome of Nocardia orientalis NRRL 15232 harbors conserved genetic modules for glycopeptide biosynthesis, analogous to those in Amycolatopsis orientalis (vancomycin producer) and Streptomyces toyocaensis (A47934 producer) [2] [3]. Key findings include:
Table 3: Genomic Features of Glycopeptide-Producing Actinomycetes
Strain | Genomic Element | Size/Type | Role in Glycopeptide Biosynthesis |
---|---|---|---|
N. orientalis NRRL 15232 | Cryptic plasmid | 33.5 kb, circular | None (cryptic) |
N. orientalis NRRL 15232 | bpsAB gene cluster | Chromosomal | NRPS for heptapeptide assembly |
N. orientalis NRRL 2452 | vanRS homologs | Chromosomal | Putative antibiotic resistance |
A. orientalis NRRL 2452 | hal operon | Chromosomal | Chlorination of aglycone |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7